[Ser25] Protein Kinase C (19-31)

Protein Kinase C (PKC) Enzyme Kinetics Pseudosubstrate

This 13-amino acid peptide (RFARKGSLRQKNV) is derived from PKCα pseudosubstrate domain with a critical Ala25→Ser mutation. This substitution inverts function: unlike the Ala25 inhibitor variant, this peptide acts as a direct phosphorylatable substrate (Km 0.2 µM). Ideal for kinase activity assays, HTS inhibitor screening, and non-canonical kinase characterization. Ensure procurement accuracy—verify sequence contains Ser25 to guarantee functional activity as a substrate, not an inhibitor.

Molecular Formula C67H118N26O17
Molecular Weight 1559.8 g/mol
Cat. No. B15134128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Ser25] Protein Kinase C (19-31)
Molecular FormulaC67H118N26O17
Molecular Weight1559.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C67H118N26O17/c1-35(2)30-45(61(106)88-43(22-15-29-81-67(77)78)57(102)89-44(23-24-49(71)95)59(104)87-41(20-10-12-26-69)58(103)92-47(32-50(72)96)62(107)93-52(36(3)4)64(109)110)91-63(108)48(34-94)84-51(97)33-82-55(100)40(19-9-11-25-68)86-56(101)42(21-14-28-80-66(75)76)85-53(98)37(5)83-60(105)46(31-38-16-7-6-8-17-38)90-54(99)39(70)18-13-27-79-65(73)74/h6-8,16-17,35-37,39-48,52,94H,9-15,18-34,68-70H2,1-5H3,(H2,71,95)(H2,72,96)(H,82,100)(H,83,105)(H,84,97)(H,85,98)(H,86,101)(H,87,104)(H,88,106)(H,89,102)(H,90,99)(H,91,108)(H,92,103)(H,93,107)(H,109,110)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81)
InChIKeyJLTBKSGYPRXXGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Arg-phe-ala-arg-lys-gly-ser-leu-arg-gln-lys-asn-val-OH (CAS 136795-05-6): Essential Procurement and Specification Data


H-Arg-phe-ala-arg-lys-gly-ser-leu-arg-gln-lys-asn-val-OH (CAS 136795-05-6) is a synthetic 13-amino acid peptide, commonly designated [Ser25] Protein Kinase C (19-31), with the single-letter sequence RFARKGSLRQKNV. It possesses a molecular weight of 1559.82 g/mol and the molecular formula C67H118N26O17 [1]. This compound is derived from the pseudosubstrate regulatory domain of Protein Kinase C alpha (PKCα, residues 19-31) and features a critical single-point mutation: the substitution of the wild-type Alanine with a Serine at position 25 [1][2]. This modification is the fundamental structural determinant of its unique functional classification and utility in research.

Why In-Class PKC Pseudosubstrate Peptides Cannot Be Interchanged with H-Arg-phe-ala-arg-lys-gly-ser-leu-arg-gln-lys-asn-val-OH


Generic substitution among PKC pseudosubstrate-domain peptides is not scientifically valid due to a fundamental functional dichotomy. Peptides in this class are defined by a single residue at position 25; the presence of Alanine yields a potent, non-phosphorylatable inhibitor (e.g., RFARKGALRQKNV), while the presence of Serine transforms the sequence into a direct, phosphorylatable substrate for PKC [1]. This is not a matter of potency variation but a complete inversion of molecular function from antagonist to reactant. Therefore, procurement based solely on sequence homology without explicit consideration of the residue-25 identity will result in the acquisition of a reagent with the opposite intended experimental effect, compromising assay validity and data reproducibility .

Quantitative Evidence for Differentiating H-Arg-phe-ala-arg-lys-gly-ser-leu-arg-gln-lys-asn-val-OH from Analogs


Functional Inversion: Substrate Kinetics (Km) vs. Inhibitor Potency (IC50)

The single Ala25Ser substitution fundamentally changes the peptide's interaction with PKC. The target compound, H-Arg-phe-ala-arg-lys-gly-ser-leu-arg-gln-lys-asn-val-OH (RFARKGSLRQKNV), functions as a substrate with a Michaelis constant (Km) of 0.2 µM . In contrast, the direct analog containing Alanine at position 25 (RFARKGALRQKNV) is a non-phosphorylatable inhibitor with a reported half-maximal inhibitory concentration (IC50) of 100 nM . The difference is not a matter of degree but of kind; one is a reactant, and the other is a blocker.

Protein Kinase C (PKC) Enzyme Kinetics Pseudosubstrate Structure-Activity Relationship (SAR)

Alternative Substrate Performance Comparison

In a study of an unsaturated fatty acid-activated protein kinase (PKx) from goat testis cytosol, the target sequence (RFARKGSLRQKNV) was found to be the most efficiently phosphorylated substrate among several tested, outperforming common substrates like histone H1, histone IIIs, and protamine sulfate [1]. This indicates that for certain PKC-related kinases, this pseudosubstrate-derived peptide provides superior signal generation.

PKC Substrate Phosphorylation Kinase Assay Unsaturated Fatty Acid-Activated Kinase

Verified Utility in Coupled-Enzyme High-Throughput Screening (HTS) Assays

The target compound's utility is validated in a standardized, quantitative coupled-enzyme assay format suitable for high-throughput screening (HTS). The assay measures the production of ADP from ATP upon phosphorylation of the peptide (RFARKGSLRQKNV) by PKC beta II. This ADP production is then coupled to the oxidation of p-NADH via pyruvate kinase and lactate dehydrogenase, providing a continuous, spectrophotometric readout [1]. This established methodology directly translates into a reproducible and scalable protocol for compound screening.

High-Throughput Screening Coupled Assay Enzymology ADP Detection

Optimal Research Applications for H-Arg-phe-ala-arg-lys-gly-ser-leu-arg-gln-lys-asn-val-OH Based on Differentiated Evidence


Direct PKC Activity Measurement and Inhibitor Screening

This is the primary and most validated application. The peptide is used as a direct substrate in PKC kinase activity assays. Its conversion from an inhibitor (Ala25) to a substrate (Ser25) with a defined Km of 0.2 µM provides a clear, quantifiable signal for PKC activity . This makes it an ideal reagent for screening small-molecule PKC inhibitors, where a reduction in phosphorylation of the peptide directly correlates with inhibitor potency .

High-Throughput Screening (HTS) for PKC Modulators

The peptide's validated performance in a coupled-enzyme assay format, where ADP production is linked to NADH oxidation, allows for its seamless integration into HTS campaigns [1]. This established protocol provides a robust, scalable, and cost-effective method for screening large compound libraries against PKC beta II and potentially other isoforms [1].

Investigating the Activity of PKC-Related and Lipid-Activated Kinases

Research has shown that this specific peptide sequence can be a superior substrate for certain non-canonical kinases, such as the unsaturated fatty acid-activated protein kinase (PKx), compared to generic substrates like histones [2]. Therefore, it is a valuable tool for characterizing the substrate specificity and activity of novel or less-characterized kinases within the PKC superfamily or related signaling pathways [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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